molecular formula C10H7N5O B14509912 6-(6-Azidopyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one CAS No. 63399-57-5

6-(6-Azidopyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one

Cat. No.: B14509912
CAS No.: 63399-57-5
M. Wt: 213.20 g/mol
InChI Key: RVFIEUKWMPOPHA-UHFFFAOYSA-N
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Description

6-(6-Azidopyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one is a heterocyclic compound that features a pyrimidine ring fused with a cyclohexadienone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-Azidopyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one typically involves the construction of the pyrimidine ring followed by the introduction of the azido group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

6-(6-Azidopyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the azido group or other functional groups.

    Substitution: The azido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds.

Scientific Research Applications

6-(6-Azidopyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing novel heterocyclic compounds with potential biological activities.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including antimicrobial, antiviral, and antitumor activities.

Mechanism of Action

The mechanism of action of 6-(6-Azidopyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The azido group can participate in bioorthogonal reactions, making it useful for labeling and tracking biological molecules. The pyrimidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyrimidine core and exhibit similar pharmacological activities.

    6-(5-(p-Tolylcarbamoyl)pyrimidin-2-yl)nicotinate: Known for its anti-fibrotic activity.

    6-(5-((3,4-Difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate: Another compound with notable biological activity.

Uniqueness

6-(6-Azidopyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one is unique due to the presence of the azido group, which imparts distinct chemical reactivity and potential for bioorthogonal chemistry applications. This sets it apart from other pyrimidine derivatives that may lack this functional group.

Properties

CAS No.

63399-57-5

Molecular Formula

C10H7N5O

Molecular Weight

213.20 g/mol

IUPAC Name

2-(6-azidopyrimidin-4-yl)phenol

InChI

InChI=1S/C10H7N5O/c11-15-14-10-5-8(12-6-13-10)7-3-1-2-4-9(7)16/h1-6,16H

InChI Key

RVFIEUKWMPOPHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC=N2)N=[N+]=[N-])O

Origin of Product

United States

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